molecular formula C14H10BrClN2O B5708359 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B5708359
M. Wt: 337.60 g/mol
InChI Key: NYZCOBMZMMWQIV-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is a high-purity chemical building block designed for research and development, particularly in material science and medicinal chemistry. The imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure in drug discovery, known for its presence in several widely recognized pharmaceutical agents . This specific compound, featuring bromo and chloro substituents, is of significant interest for further chemical functionalization via cross-coupling reactions, allowing researchers to explore a diverse array of novel derivatives. In the field of material science, IP-based compounds are extensively investigated for their superior emissive properties . They serve as key components in the development of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent molecular probes or sensors . The electronic structure of the IP core, often characterized by intramolecular charge transfer (ICT), can be finely tuned by modifying substituents, enabling the optimization of photophysical properties like absorption, fluorescence emission, and quantum yield for specific applications . This product is intended for research purposes as a key intermediate or precursor. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c1-19-13-4-2-9(6-11(13)15)12-8-18-7-10(16)3-5-14(18)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCOBMZMMWQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, given its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.

Case Study : A study found that derivatives of imidazo[1,2-a]pyridine showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair processes.

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Research has demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit viral replication in certain cases.

Case Study : A derivative similar to 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine was shown to possess activity against the human cytomegalovirus (HCMV). This suggests potential applications in treating viral infections.

Antibacterial Activity

Imidazo[1,2-a]pyridine compounds have been recognized for their antibacterial properties against various pathogens.

Case Study : In vitro studies reported that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineReference
AnticancerBreast Cancer Cells
Lung Cancer Cells
AntiviralHuman Cytomegalovirus
AntibacterialStaphylococcus aureus
Streptococcus pneumoniae

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

  • Para-bromo substitution (e.g., 2-(4-BrPh)-6-Cl) enhances planarity and π-π stacking in crystal structures, whereas ortho-bromo (2-(2-BrPh)-6-Cl) introduces steric hindrance, reducing binding affinity in some enzyme assays .
  • The target compound’s 3-bromo-4-methoxyphenyl group balances electronic effects: bromine facilitates cross-coupling, while methoxy improves solubility .

Functional Group Impact :

  • Carbaldehyde at C3 (as in ) enables Schiff base formation for drug conjugates but reduces stability under acidic conditions.
  • Formonitrile at C3 () increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

Pharmacological Relevance :

  • The 6-chloro group is conserved across analogs for its role in enhancing metabolic stability and binding to kinase targets (e.g., eIF4E inhibitors in ).
  • Bromine at C3 () or aryl positions () correlates with improved antiproliferative activity in cancer cell lines.

Comparison with Analog Syntheses :

  • 2-(4-Bromophenyl)-6-Cl derivatives are synthesized similarly but with para-substituted boronic acids, achieving higher yields (69% vs. 20% for the target compound) due to reduced steric hindrance .
  • 3-Bromo-6-Cl-imidazo[1,2-a]pyridine () bypasses coupling steps via direct bromination, reducing synthetic complexity.

Biological Activity

The compound 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}BrClN2_{2}O
  • Molecular Weight : 273.54 g/mol
  • CAS Number : 473256-36-9

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities including:

  • Antiviral : Effective against various viral infections.
  • Antibacterial : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
  • Antiparasitic : Showing efficacy in treating parasitic infections.
  • Anti-inflammatory : Reducing inflammation through various pathways.
  • Anticancer : Potential in inhibiting tumor growth and metastasis.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • GABA Receptors : Acting as agonists at GABA A receptors, contributing to anxiolytic effects.
  • Phosphodiesterase Inhibition : Similar to other imidazo[1,2-a]pyridine derivatives, it may inhibit phosphodiesterase enzymes, affecting cyclic nucleotide levels and influencing cellular signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for various pathogens were determined, showing promising results:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Anticancer Activity

Research indicates that this compound may have anticancer properties. A study involving human cancer cell lines showed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Case Studies

  • Case Study on Antiviral Activity :
    A study investigated the antiviral efficacy against HSV-1 and HSV-2. The compound demonstrated a dose-dependent reduction in viral plaque formation.
  • Case Study on Anti-inflammatory Effects :
    In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups.

Q & A

Advanced Research Question

  • (SIPr)Pd(allyl)Cl : Achieves direct arylation and Suzuki-Miyaura coupling with high efficiency (5 mol% catalyst, 150°C, 1 hour) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield (~70%) .
  • Sodium borohydride reduction : Selectively reduces Schiff bases to secondary amines for pharmacological analogs .

How is pharmacological activity assessed for derivatives of this scaffold?

Advanced Research Question

  • In vitro assays : Test anxiolytic or cytotoxic activity using cell lines (e.g., HeLa or primary neurons) .
  • Fluorescent probes : Attach tags like nitrobenzoxadiazole (NBD) to study target engagement (e.g., peripheral benzodiazepine receptors) .
  • Computational docking : Model interactions with targets like eIF4E using DFT-optimized structures .

How can contradictory data in synthetic yields or regioselectivity be resolved?

Advanced Research Question

  • Multi-technique validation : Cross-check NMR, HRMS, and crystallography to confirm product identity .
  • Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates and optimize conditions .
  • Additive screening : Test LiCl, MgCl₂, or crown ethers to modulate reactivity and selectivity .

What computational tools predict reactivity and binding modes of derivatives?

Advanced Research Question

  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Analyze ligand-protein interactions (e.g., with eIF4E) over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .

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